![molecular formula C19H23N3O6 B565339 rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester CAS No. 1207282-60-7](/img/structure/B565339.png)
rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester
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Overview
Description
The compound “rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester” is used to make immunogens for the production of antibodies to nicotine . It has a CAS Number of 1207282-60-7 .
Molecular Structure Analysis
The molecular formula of this compound is C19H23N3O6 . It has a molecular weight of 389.40 .Scientific Research Applications
Affinity Chromatography Applications
- Protein Isolation : A study demonstrated the use of a hemisuccinate ester in affinity chromatography for isolating vitamin D sterol-binding proteins from human serum. This showcases the use of hemisuccinate esters in protein purification processes (Haddad, Abrams, & Walgate, 1981).
Immunoassay Development
- New Haptens for Immunoassay : Research on N-succinimidyl esters of various bile acid hemisuccinates, including preparation and application in immunoassay, highlights their role in developing sensitive diagnostic tests (Miyairi, Shioya, Ebihara, Hosoda, & Nambara, 1984).
Enzyme Labeling
- Progesterone Derivatives : An N-hydroxysuccinimide ester was synthesized and used for enzyme labeling of progesterone derivatives, indicating its utility in biochemical assays (Sauer & Morris, 1987).
Chemical Synthesis
- Synthesis of Chiral Auxiliaries : The use of N-hydroxysuccinimide esters in the enantioselective preparation of α-amino acids demonstrates their significance in the field of organic synthesis (Camps, Pérez, Soldevilla, & Borrego, 1999).
Drug Development
- Antimalarial Drugs : A study discussed the synthesis of linker-based hemisuccinate derivatives of artemisinin, showing the role of hemisuccinate esters in developing new antimalarial drugs (Singh, Kanchan, Chaudhary, & Puri, 2012).
Biomedical Research
- Protein Labeling : The transformation of NHS-esters into site-specific protein labeling tools highlights their utility in clarifying biochemical mechanisms, such as in the study of ubiquitin ligase mechanisms (Dempsey, Jiang, Kalin, Chen, & Cole, 2018).
Mechanism of Action
properties
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl] butanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-21-10-8-14(19(21)13-3-2-9-20-11-13)12-27-17(25)6-7-18(26)28-22-15(23)4-5-16(22)24/h2-3,9,11,14,19H,4-8,10,12H2,1H3/t14-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDZTYMDUMBQQ-AUUYWEPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)ON3C(=O)CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H]1C2=CN=CC=C2)COC(=O)CCC(=O)ON3C(=O)CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660069 |
Source
|
Record name | [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester | |
CAS RN |
1207282-60-7 |
Source
|
Record name | [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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